

Introduction: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2,4,6- Trifluorophenyl)acetaldehyde
Cat. No.:	B053366

[Get Quote](#)

2-(2,4,6-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde that serves as a highly valuable intermediate in organic synthesis. Its structure, characterized by a reactive acetaldehyde moiety attached to a heavily electron-deficient trifluorophenyl ring, makes it a unique and powerful tool for introducing fluorinated motifs into complex molecules.^[1] The presence of three fluorine atoms at the 2, 4, and 6 positions significantly alters the electronic properties of the benzene ring, which in turn modulates the reactivity of the aldehyde group.^[1] For researchers and professionals in drug development, compounds like this are of paramount importance. The incorporation of trifluoromethyl groups or fluorinated rings is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.^[2] This guide provides a comprehensive overview of the core properties, reactivity, synthesis, and handling of **2-(2,4,6-Trifluorophenyl)acetaldehyde**.

Core Compound Identification and Properties

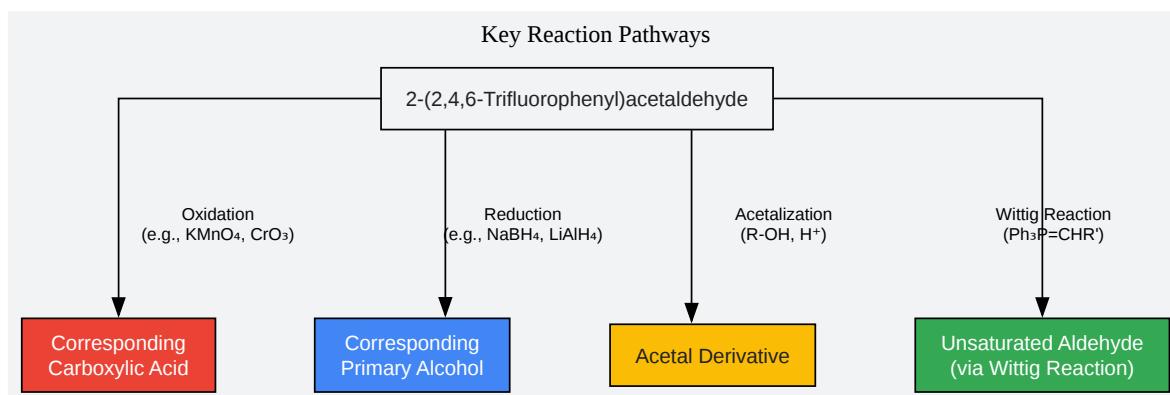
Precise identification is critical for sourcing and application. The primary identifiers and key physicochemical properties for this compound are summarized below. While extensive experimental data is not widely published, reliable predicted values and inferences from structurally similar compounds provide a strong working profile.

Table 1: Core Identifiers and Physicochemical Data

Property	Value	Source(s)
CAS Number	111991-19-6	[1] [3] [4]
Molecular Formula	C ₈ H ₅ F ₃ O	[1] [4]
Molecular Weight	174.12 g/mol	[1] [4]
IUPAC Name	2-(2,4,6-trifluorophenyl)acetaldehyde	[1]
SMILES	O=CCc1c(F)cc(cc1F)F	[1] [4]
InChI Key	FHVNVODIGXAGOT-UHFFFAOYSA-N	[1]
Physical State	Not specified (Likely a liquid at STP)	[1]
Solubility	Likely soluble in common organic solvents (e.g., methanol, acetone, halogenated solvents); limited water solubility.	[1]

Note: Properties such as boiling point and density are not consistently reported in experimental literature and are often predicted values. Users should verify properties from their specific supplier's certificate of analysis.

Chemical Reactivity Profile


The chemical behavior of **2-(2,4,6-Trifluorophenyl)acetaldehyde** is dictated by its two primary functional components: the aldehyde group and the trifluorinated aromatic ring.

Aldehyde Functionality: The aldehyde group is a site of high reactivity. It is susceptible to:

- Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(2,4,6-trifluorophenyl)acetic acid.
- Reduction: Can be reduced to form the primary alcohol, 2-(2,4,6-trifluorophenyl)ethanol.

- Nucleophilic Addition: The carbonyl carbon is highly electrophilic and will readily undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides).
- Acetal Formation: Reacts with alcohols under acidic conditions to form stable acetals, which can serve as a protecting group strategy.[5]
- Condensation Reactions: Can participate in reactions like the Aldol or Wittig reaction, enabling carbon-carbon bond formation.[6]

Influence of the Trifluorophenyl Ring: The three strongly electron-withdrawing fluorine atoms have a profound impact. They decrease the electron density of the aromatic ring, which in turn inductively enhances the electrophilicity of the aldehyde's carbonyl carbon.[1] This makes the aldehyde group in this molecule potentially more reactive towards nucleophiles compared to its non-fluorinated counterpart, phenylacetaldehyde.

[Click to download full resolution via product page](#)

Caption: Potential reactivity pathways for **2-(2,4,6-Trifluorophenyl)acetaldehyde**.

Proposed Synthesis Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing aldehydes is the controlled oxidation of the corresponding primary alcohol. The following protocol outlines a plausible laboratory-scale synthesis of **2-(2,4,6-Trifluorophenyl)acetaldehyde** from 2-(2,4,6-trifluorophenyl)ethanol.

Principle: This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Experimental Workflow: Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol


Materials:

- 2-(2,4,6-Trifluorophenyl)ethanol (1 equivalent)
- Pyridinium Chlorochromate (PCC) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM)
- Silica Gel
- Diethyl Ether
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Setup:** A dry, round-bottom flask equipped with a magnetic stir bar is charged with PCC (1.5 eq) and anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Addition:** A solution of 2-(2,4,6-trifluorophenyl)ethanol (1.0 eq) in anhydrous DCM is added dropwise to the stirring suspension of PCC at room temperature.

- Reaction Monitoring: The reaction mixture, which typically turns into a dark brown slurry, is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
- Workup - Filtration: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove the chromium salts and excess PCC. The filter cake is washed thoroughly with additional diethyl ether.
- Workup - Extraction: The combined organic filtrates are transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude aldehyde is purified by flash column chromatography on silica gel to yield the final product, **2-(2,4,6-Trifluorophenyl)acetaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target aldehyde via PCC oxidation.

Applications in Drug Discovery and Organic Synthesis

The primary application of **2-(2,4,6-Trifluorophenyl)acetaldehyde** is as a versatile building block for constructing more complex molecular architectures.

- **Pharmaceutical Intermediates:** Fluorinated compounds are integral to modern pharmaceuticals. The trifluorophenyl motif can enhance biological activity by improving metabolic stability (blocking sites of oxidative metabolism) and increasing binding affinity through favorable electrostatic interactions.^[2] This aldehyde is a precursor for synthesizing various heterocyclic compounds and other scaffolds relevant to drug discovery.
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
- **Fine Chemicals and Materials Science:** It can be used in the synthesis of specialty chemicals and materials where the unique electronic properties imparted by the trifluorophenyl group are desirable.^[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related aldehydes (e.g., acetaldehyde, other fluorinated benzaldehydes) provides a strong basis for safe handling protocols.^{[8][9]}

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^{[8][9]}
- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.^[8] Keep away from heat, sparks, open flames, and other sources of ignition, as aldehydes can be flammable.^{[10][11]} Avoid contact with skin and eyes.^[8]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[8][10]} For long-term stability, refrigeration (2-8°C) is recommended.^[8] The compound may be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) may be advisable.^[8]

- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[\[8\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[8\]](#)[\[9\]](#)
 - Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[\[8\]](#)[\[9\]](#)
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[\[8\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[8\]](#)

References

- Vulcanchem. **2-(2,4,6-Trifluorophenyl)acetaldehyde** - 111991-19-6.
- BLD Pharm. 111991-19-6 | **2-(2,4,6-Trifluorophenyl)acetaldehyde**.
- Fisher Scientific.
- Sigma-Aldrich.
- CPAChem.
- EvitaChem. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde.
- Airgas.
- SIGMA-ALDRICH. Acetaldehyde.
- Arctom. CAS NO. 111991-19-6 | **2-(2,4,6-TRIFLUOROPHENYL)ACETALDEHYDE**.
- BenchChem. Exploring 2-(Triphenylphosphoranylidene)
- Journal of Biomedical Research & Environmental Sciences.
- Organic Syntheses. Acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(2,4,6-Trifluorophenyl)acetaldehyde (111991-19-6) for sale [vulcanchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 111991-19-6|2-(2,4,6-Trifluorophenyl)acetaldehyde|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. innospk.com [innospk.com]
- 7. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. cpachem.com [cpachem.com]
- 11. bmrservice.com [bmrservice.com]
- To cite this document: BenchChem. [Introduction: A Key Building Block in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053366#2-2-4-6-trifluorophenyl-acetaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b053366#2-2-4-6-trifluorophenyl-acetaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com